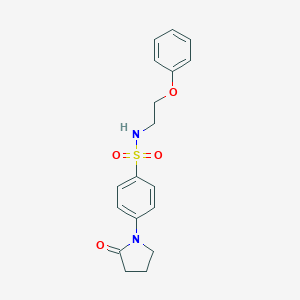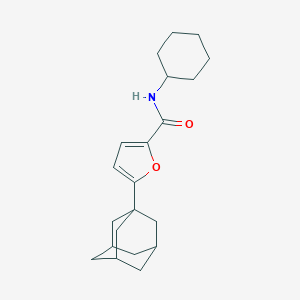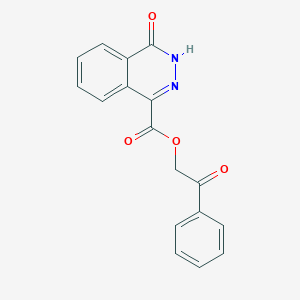
1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline is a chemical compound that has been widely used in scientific research. It belongs to the class of tetrazole-containing quinolines and has shown promising results in various biological assays.
作用机制
The mechanism of action of 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline involves the inhibition of various enzymes and receptors. It has been shown to inhibit the activity of protein kinase C by binding to its catalytic domain. Additionally, it has been reported to inhibit the activity of phosphodiesterase by binding to its active site. This compound has also been shown to inhibit the production of pro-inflammatory cytokines by macrophages.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and antitumor properties. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines by macrophages. This compound has also been shown to inhibit the activity of protein kinase C and phosphodiesterase, which play crucial roles in cell signaling pathways.
实验室实验的优点和局限性
The advantages of using 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline in lab experiments include its ability to inhibit various enzymes and receptors, its anti-inflammatory and antitumor properties, and its ability to inhibit the production of pro-inflammatory cytokines by macrophages. However, its limitations include its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research involving 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline. One direction is to investigate its potential as an anticancer agent. Another direction is to study its effects on different cell signaling pathways. Additionally, its potential as a therapeutic agent for inflammatory diseases can be explored. Further research can also be conducted to improve its solubility in aqueous solutions and reduce its potential toxicity.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various biological assays. Its ability to inhibit various enzymes and receptors, its anti-inflammatory and antitumor properties, and its ability to inhibit the production of pro-inflammatory cytokines by macrophages make it a valuable compound for scientific research. Further research is needed to explore its potential as a therapeutic agent for various diseases.
合成方法
The synthesis of 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline involves the reaction of 2,6-dimethyl-4-nitrobenzenesulfonyl chloride with sodium azide in the presence of triethylamine to form 2,6-dimethyl-4-azido-benzenesulfonyl chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline in the presence of a palladium catalyst to form the desired product.
科学研究应用
1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline has been extensively used in scientific research due to its ability to inhibit various enzymes and receptors. It has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell signaling pathways. Additionally, it has been reported to inhibit the activity of phosphodiesterase, which is involved in the regulation of intracellular levels of cyclic nucleotides. This compound has also been shown to have anti-inflammatory and antitumor properties.
属性
分子式 |
C18H19N5O2S |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
1-[2,6-dimethyl-4-(tetrazol-1-yl)phenyl]sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C18H19N5O2S/c1-13-10-16(22-12-19-20-21-22)11-14(2)18(13)26(24,25)23-9-5-7-15-6-3-4-8-17(15)23/h3-4,6,8,10-12H,5,7,9H2,1-2H3 |
InChI 键 |
SURBWMKGKVUPTL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCCC3=CC=CC=C32)C)N4C=NN=N4 |
规范 SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCCC3=CC=CC=C32)C)N4C=NN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino]butanoic acid](/img/structure/B299624.png)
![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)


![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B299636.png)

![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)


![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)

![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)
